

The Pentapeptide Architecture of Relamorelin Acetate: A Technical Guide

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Compound of Interest

Compound Name: Relamorelin acetate

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This in-depth technical guide provides a comprehensive overview of the pentapeptide structure of **Relamorelin acetate**, a potent ghrelin receptor agonist. The document details its chemical composition, quantitative pharmacological data, experimental methodologies for its characterization, and its primary signaling pathway.

Core Pentapeptide Structure of Relamorelin

Relamorelin is a synthetic pentapeptide analogue of ghrelin, engineered for enhanced stability and potency.^[1] Its structure is defined by a specific sequence of amino acids, including non-standard and modified residues, which contribute to its high affinity for the growth hormone secretagogue receptor (GHSR).

The systematic IUPAC name for Relamorelin is 4-[[[(2S)-2-[[[(2R)-2-[[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carboxylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.^{[2][3]}

From this, the primary amino acid sequence can be elucidated as follows, from the N-terminus to the C-terminus:

(Pip3-CO)-D-Bth-D-Trp-L-Phe-Apc-NH₂

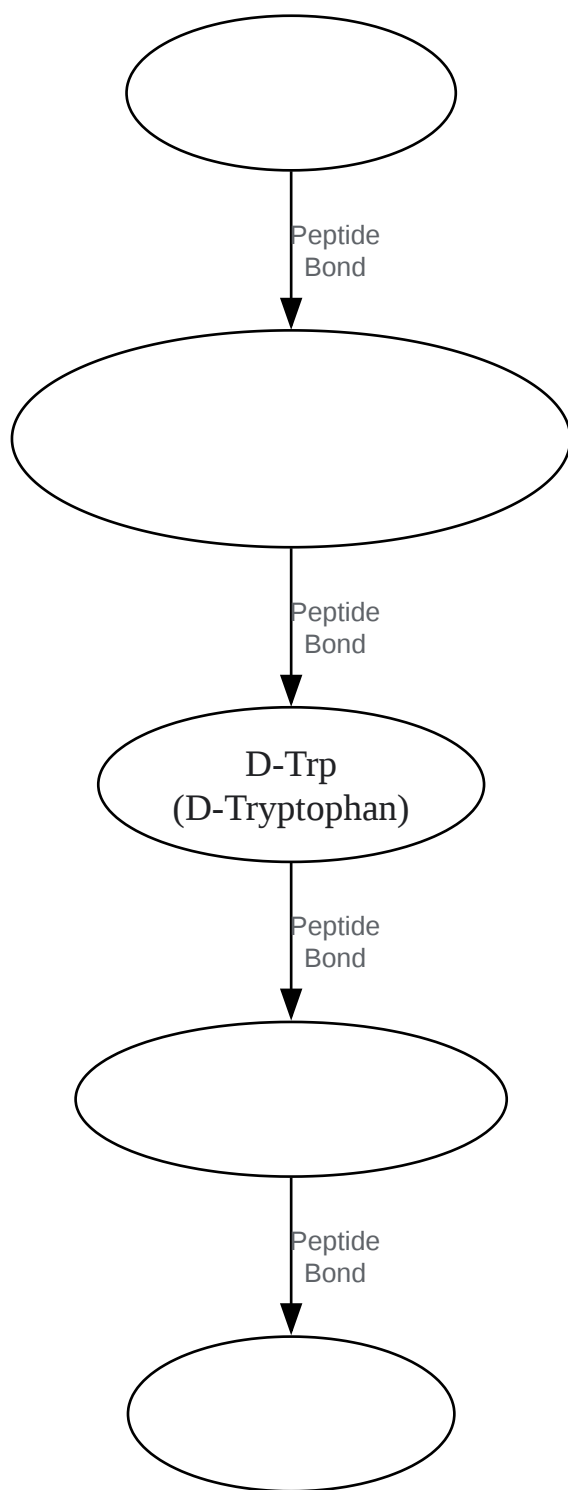
Where:

- (Pip3-CO) represents a Piperidine-3-carbonyl group capping the N-terminus.
- D-Bth is a D-configuration amino acid derivative, 3-(1-Benzothiophen-3-yl)-alanine.
- D-Trp is D-Tryptophan.
- L-Phe is L-Phenylalanine.
- Apc-NH₂ is a C-terminal 4-amino-piperidine-4-carboxamide.

This unique composition of D-amino acids and modified terminal ends contributes to Relamorelin's resistance to enzymatic degradation and its improved pharmacokinetic profile compared to native ghrelin.

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Caption: The linear pentapeptide structure of Relamorelin.

Quantitative Pharmacological Data

Relamorelin exhibits significantly higher affinity and potency for the ghrelin receptor (GHSR-1a) compared to endogenous ghrelin. The following table summarizes key quantitative data from in vitro studies.

Parameter	Relamorelin	Native Ghrelin	Fold Difference	Reference
Binding Affinity (K _i , nM)	0.42	1.12	~3x higher affinity	[1][4]
Potency (EC ₅₀ , nM)	0.71	4.2	~6x more potent	[1][4]

These values were determined in studies using Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHSR-1a.[1]

Experimental Protocols

The characterization of Relamorelin's interaction with the ghrelin receptor involves standard pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (K_i) of Relamorelin for the GHSR-1a by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i) of Relamorelin at the human GHSR-1a.

Materials:

- Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human GHSR-1a.
- Radioligand: Typically [¹²⁵I]-His⁹-Ghrelin.
- Test Compound: **Relamorelin acetate**.
- Non-specific Binding Control: High concentration of unlabeled native ghrelin.

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
- Scintillation Counter.

Methodology:

- Membrane Preparation: CHO-K1 cells expressing GHSR-1a are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
- Assay Setup: In a 96-well plate, add the following components in order:
 - Assay buffer.
 - A fixed concentration of [¹²⁵I]-His⁹-Ghrelin (typically at or below its K_d).
 - Increasing concentrations of **Relamorelin acetate** (e.g., 10⁻¹² M to 10⁻⁵ M).
 - For total binding wells, add vehicle instead of Relamorelin.
 - For non-specific binding wells, add a saturating concentration of unlabeled ghrelin.
 - Initiate the binding reaction by adding the cell membrane preparation.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the Relamorelin concentration.
 - Determine the IC_{50} value (the concentration of Relamorelin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC_{50}) of Relamorelin by quantifying the increase in intracellular calcium concentration following GHSR-1a activation.

Objective: To determine the half-maximal effective concentration (EC_{50}) of Relamorelin for GHSR-1a activation.

Materials:

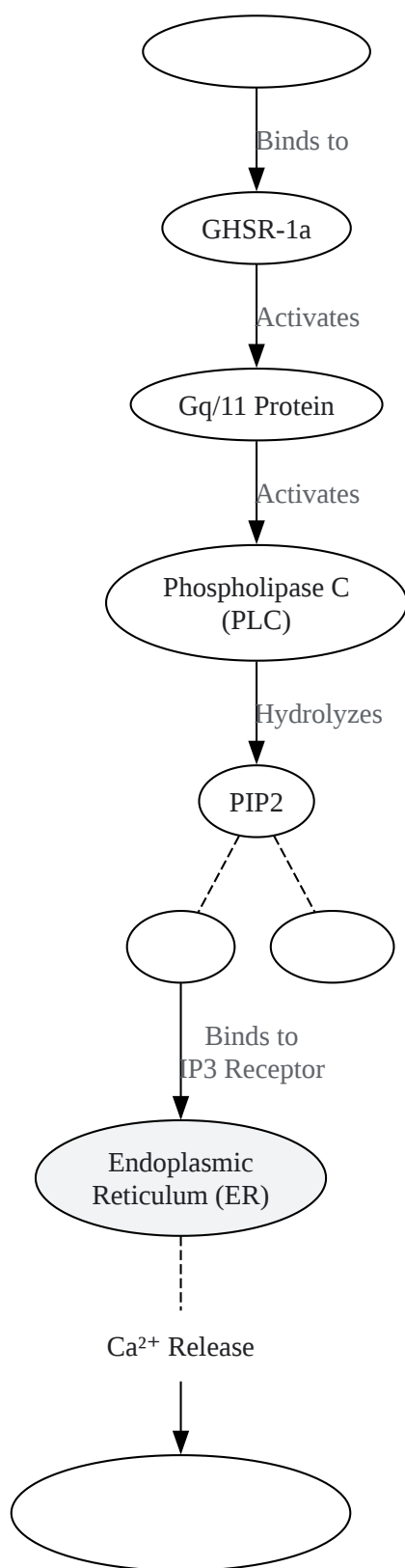
- Cells: CHO-K1 cells stably expressing the human GHSR-1a and a calcium-sensitive photoprotein like aequorin, or cells that can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Test Compound: **Relamorelin acetate**.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Calcium-sensitive dye/protein: Fluo-4 AM or coelenterazine for aequorin-expressing cells.
- Fluorescence/Luminescence Plate Reader: Equipped with an automated injection system.

Methodology:

- Cell Plating: Seed the GHSR-1a expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for adherence.
- Dye Loading: If using a fluorescent dye, remove the culture medium and incubate the cells with the dye-loading solution (e.g., Fluo-4 AM in assay buffer) in the dark at 37°C for approximately 1 hour. If using aequorin-expressing cells, incubate with coelenterazine.
- Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
- Assay Performance:
 - Place the cell plate into the fluorescence/luminescence plate reader.
 - Establish a baseline fluorescence/luminescence reading for each well.
 - The instrument's injector adds varying concentrations of **Relamorelin acetate** to the wells.
 - Immediately after injection, measure the change in fluorescence or luminescence over time. The activation of GHSR-1a by Relamorelin will trigger a rapid increase in intracellular calcium, resulting in a transient peak in the signal.
- Data Analysis:
 - The response is typically quantified as the peak signal intensity or the area under the curve.
 - Plot the response against the logarithm of the Relamorelin concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

Signaling Pathway

Relamorelin, as a ghrelin mimetic, activates the GHSR-1a, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon Relamorelin binding involves the Gq/11 pathway.^{[5][6][7]}



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Caption: GHSR-1a signaling pathway activated by Relamorelin.

The binding of Relamorelin to the extracellular domain of the GHSR-1a induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein, Gq/11, on the intracellular side. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium concentration is a key event that leads to various downstream cellular responses, including the pro-kinetic effects observed with Relamorelin treatment.

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